molecular formula C9H11BrN2O2 B8172186 3-Bromo-N-(2-methoxyethyl)picolinamide

3-Bromo-N-(2-methoxyethyl)picolinamide

Cat. No.: B8172186
M. Wt: 259.10 g/mol
InChI Key: SDJFKHLWAXQSPZ-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-methoxyethyl)picolinamide is a brominated picolinamide derivative featuring a 2-methoxyethyl group attached to the amide nitrogen. This compound combines a pyridine ring substituted with bromine at the 3-position and a polar 2-methoxyethyl chain, which influences its physicochemical properties and biological interactions. Its structural attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition and antifungal activity .

Properties

IUPAC Name

3-bromo-N-(2-methoxyethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-14-6-5-12-9(13)8-7(10)3-2-4-11-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJFKHLWAXQSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of picolinamide under controlled conditions . The reaction conditions often include the use of a bromine source, such as bromine or N-bromosuccinimide, in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of 3-Bromo-N-(2-methoxyethyl)picolinamide may involve large-scale bromination reactions followed by purification processes to obtain the desired compound in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-methoxyethyl)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-N-(2-methoxyethyl)picolinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-methoxyethyl)picolinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxyethyl group can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways are subject to ongoing research, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Halogen Substitution :

  • 5-Bromo-N-(2-(diethylamino)ethyl)picolinamide (CAS 1285446-04-9): The diethylaminoethyl group introduces a basic tertiary amine, enhancing solubility in acidic environments. However, the bromine at the 5-position (vs. 3-position in the target compound) may alter binding interactions, as seen in Chlorantraniliprole, where bromine’s position influences halogen bonding with target proteins .

Methoxyethyl vs. Other Polar Chains :

  • N-(3-Methoxyphenyl)picolinamide derivatives : Substitutions at the 4-phenyl position (e.g., Cl, F) increase affinity for CNS targets, highlighting that methoxy groups at specific positions optimize binding, a principle applicable to the 2-methoxyethyl chain in the target compound .

Physicochemical Properties

Compound logP Solubility (mg/mL) Key Substituents
3-Bromo-N-(2-methoxyethyl)picolinamide 1.8* 0.15* 3-Br, 2-methoxyethyl
5-Bromo-N,3-dimethoxy-N-methylpicolinamide 2.1 0.08 5-Br, 3-OCH₃, N-CH₃
5-Bromo-N-(2-(diethylamino)ethyl)picolinamide 1.5 0.35 (pH 4) 5-Br, diethylaminoethyl
6-Bromo-N-methylpicolinamide 2.3 0.05 6-Br, N-CH₃

*Estimated based on structural analogs .

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